3-(Benzylsulfanyl)azepan-2-one
Overview
Description
Scientific Research Applications
Synthesis of Complex Heterocycles
3-(Benzylsulfanyl)azepan-2-one serves as a precursor in the synthesis of complex heterocycles. For instance, it is utilized in the phosphine-catalyzed intermolecular cyclization processes to construct benzo[b]azepin-3-ones, which are significant for their potential as angiotensin-converting enzyme inhibitors, through a unique annulation process involving α-umpolung addition followed by an aldol reaction (Zhang et al., 2019).
Generation of Azepines and Dihydroazepines
The compound is involved in radical ring closure reactions onto aromatics, leading to the formation of benzazepin-2-ones and 5-arylpiperidin-2-ones. These reactions showcase the versatility of this compound in generating seven-membered azaheterocycles and highlight its role in the rearrangement processes to obtain structurally diverse compounds (Charrier et al., 2012).
Development of PKB Inhibitors
In medicinal chemistry, derivatives of this compound have been explored for their potential as protein kinase B (PKB) inhibitors. This application is crucial for developing therapeutic agents, as PKB plays a significant role in various cellular processes, including metabolism, proliferation, cell survival, growth, and angiogenesis. The structure-based optimization of azepane derivatives has led to the identification of compounds with significant inhibitory activity against PKB, providing a pathway for the development of new therapeutic agents (Breitenlechner et al., 2004).
Exploration in Organic Synthesis
The versatility of this compound is also demonstrated in its application in organic synthesis, where it is used in the development of novel synthetic routes. For example, it participates in reactions leading to the competitive formation of 4,5-dihydro-1,3-thiazoles and dihydroazepines, showcasing its utility in the synthesis of polyfunctionalized compounds through tandem deprotonation-cyclization processes (Nedolya et al., 2015).
Future Directions
While specific future directions for “3-(Benzylsulfanyl)azepan-2-one” are not mentioned, there is ongoing interest in the synthesis of seven-membered heterocycles, driven by the desire to expand the methods of organic synthesis, create new libraries of azepines, oxa- and thiazepines, and also reveal previously unknown unique pharmacological properties of these compounds to discover new drugs .
Properties
IUPAC Name |
3-benzylsulfanylazepan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c15-13-12(8-4-5-9-14-13)16-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVURTJGLYONTAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)SCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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